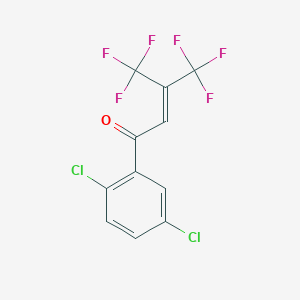
1-(2,5-Dichlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-(2,5-Dichlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and trifluoroacetone as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Synthetic Route: The key step involves the aldol condensation of 2,5-dichlorobenzaldehyde with trifluoroacetone, followed by dehydration to form the desired enone product.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2,5-Dichlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR), leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but common products include alcohols, ketones, and substituted aromatic compounds.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application, but common pathways include those related to cell signaling, metabolism, and inflammation.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutan-2-one:
1-(2,5-Dichlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-yn-1-one:
Propriétés
Numéro CAS |
35444-00-9 |
|---|---|
Formule moléculaire |
C11H4Cl2F6O |
Poids moléculaire |
337.04 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C11H4Cl2F6O/c12-5-1-2-7(13)6(3-5)8(20)4-9(10(14,15)16)11(17,18)19/h1-4H |
Clé InChI |
RPPCXZITJASEBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)C=C(C(F)(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
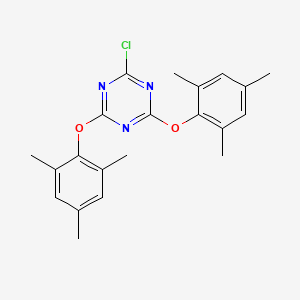
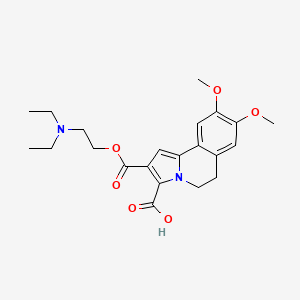
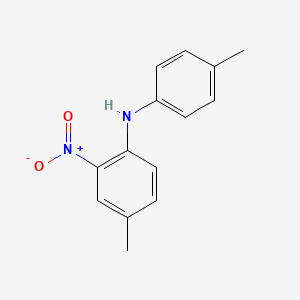


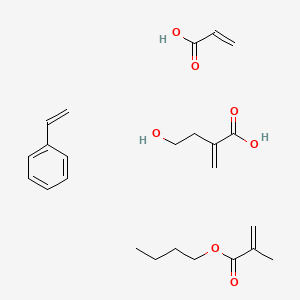
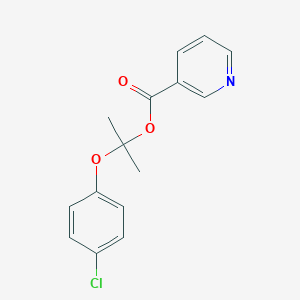
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
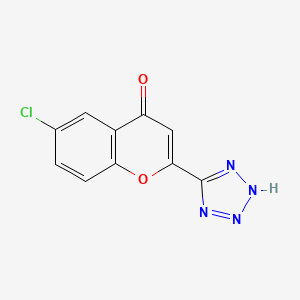
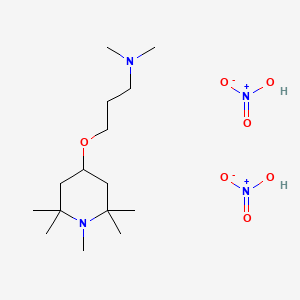

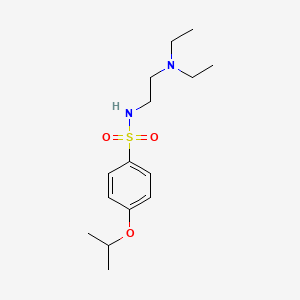
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
